1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Description
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a bicyclo[2.1.1]hexane scaffold substituted with a 4-methylphenyl group at position 1 and a carboxylic acid moiety at position 2. This compound belongs to a class of saturated bioisosteres designed to replace planar aromatic rings (e.g., ortho-substituted phenyl groups) in bioactive molecules to improve physicochemical properties such as solubility and metabolic stability . The bicyclo[2.1.1]hexane core introduces three-dimensionality (|θ| ≈75°), reducing planarity compared to phenyl rings (|θ| = 7–8°) while maintaining similar vector characteristics (φ1 and φ2 angles) for effective target binding .
Properties
IUPAC Name |
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNVWUXXALSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
Photochemical methods, validated for bicyclo[1.1.1]pentane synthesis, have been adapted for the larger bicyclo[2.1.1]hexane system. Irradiation of 4-methylphenyl-substituted dienes (e.g., S1-e in) with electron-deficient alkenes under blue LED light (450 nm) induces [2+2] cycloaddition, yielding the bicyclic skeleton. Key parameters include:
-
Solvent : Dimethylacetamide (DMA) or THF.
-
Temperature : 35–45°C to balance reactivity and selectivity.
For example, irradiation of S1-e in DMA at 35°C produced the bicyclo[2.1.1]hexane intermediate in 61% yield.
Ring-Closing Metathesis (RCM)
Grubbs catalysts (e.g., G-II) facilitate RCM of diene precursors. A 1,6-diene bearing a 4-methylphenyl group undergoes metathesis to form the bicyclo[2.1.1]hexane core. Optimized conditions include:
This method avoids high-energy intermediates but requires stringent exclusion of moisture.
Radical Cyclization
Persulfate-initiated radical cyclization of haloalkanes provides an alternative route. For instance, treatment of 1-bromo-4-methylphenylhexane with Na₂S₂O₈ in aqueous THF generates the bicyclic product via a radical cascade. Yields are moderate (50–55%) but scalable.
Introduction of the 4-Methylphenyl Group
Friedel-Crafts Alkylation
Electron-rich arenes undergo Friedel-Crafts alkylation with bicyclo[2.1.1]hexane epoxides. Using AlCl₃ as a catalyst, the 4-methylphenyl group is introduced regioselectively:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of bicyclo[2.1.1]hexane boronic esters with 4-bromotoluene installs the aryl group efficiently:
Carboxylic Acid Functionalization
Oxidation of Primary Alcohols
Hydroxymethyl intermediates (e.g., 6 in) are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):
Hydrolysis of Nitriles
Nitrile derivatives undergo acidic hydrolysis (HCl, reflux) to yield carboxylic acids:
Optimization and Scale-Up
Solvent and Temperature Effects
Chemical Reactions Analysis
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Cycloaddition: The strained bicyclic structure can participate in cycloaddition reactions, forming larger ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has shown promising biological activities:
- Antibacterial Activity : Exhibits effectiveness against both Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus).
- Antitumor Properties : Demonstrated cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers.
These properties suggest potential therapeutic applications in treating bacterial infections and cancer.
Materials Science
The compound's unique structure allows for its use in the development of novel materials:
- Polymer Chemistry : Its rigid framework can serve as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties.
- Nanotechnology : The compound may be utilized in creating nanomaterials with specific functionalities due to its structural characteristics.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block : Its unique structure facilitates the synthesis of more complex molecules, enabling the development of new drugs and materials.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Activity Evaluation
Research investigating the antitumor properties of this compound revealed that it induced apoptosis in several cancer cell lines through the activation of specific apoptotic pathways. This finding underscores its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and aromatic functional groups. These interactions can modulate biological pathways, leading to various effects depending on the specific target. The bicyclic structure also contributes to its reactivity and ability to participate in cycloaddition reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Geometric Parameters
| Compound | Bridgehead Angle (°) | Planarity ( | θ | ) | Key Substituent |
|---|---|---|---|---|---|
| 1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | ~93 | ~75° | 4-Methylphenyl | ||
| 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid | ~93 | ~80° | None | ||
| (+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid | ~93 | ~75° | Amino | ||
| Norbornane-2-carboxylic acid | ~100 | ~60° | None |
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) |
|---|---|---|
| This compound | 1.5 | 0.3 |
| 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | 2.3 | 0.1 |
| 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | 0.9 | 1.2 |
| Phenyl-substituted fluxapyroxad | 2.8 | <0.1 |
Biological Activity
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid, commonly referred to as a derivative of adamantane, has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a bicyclic structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C14H16O2
- Molecular Weight : 216.27 g/mol
- Melting Point : 222-224 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.
The rigid cage-like structure of this compound enhances its stability and reduces reactivity, which is beneficial for various applications in drug design and synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable studies have shown its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest a potential application in developing antibacterial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties, showing promising results against various cancer cell lines, including:
- Lung cancer
- Breast cancer
- Cervical cancer
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, indicating its potential as a therapeutic agent in oncology.
Case Studies
A series of case studies have been conducted to assess the biological efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial | Effective against E. coli and S. aureus |
| Study B | Antitumor | Inhibited growth in lung and breast cancer cell lines |
| Study C | Pharmacokinetics | Demonstrated favorable metabolic stability compared to similar compounds |
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that its rigid structure may influence interactions with biological targets, potentially altering cellular pathways involved in bacterial growth and tumor proliferation.
Toxicity and Safety
While the compound shows promising biological activity, toxicity assessments are crucial for determining its safety profile in therapeutic applications. Current evaluations indicate low toxicity levels in preliminary studies; however, comprehensive toxicological studies are necessary to establish safety for clinical use.
Future Directions
Further research is needed to explore:
- Synthetic Methodologies : Developing more efficient synthetic routes to enhance yield and reduce costs.
- Expanded Biological Testing : Investigating additional biological activities, including antiviral and antifungal properties.
- Clinical Trials : Initiating clinical trials to evaluate the therapeutic potential and safety of the compound in humans.
Q & A
Q. What are the common synthetic routes for 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from bicyclic precursors such as β-pinene derivatives or via cycloaddition strategies. For example, Meinwald and Gassman’s method utilizes β-pinene to generate the bicyclo[2.1.1]hexane skeleton, followed by functionalization with a 4-methylphenyl group and carboxylic acid moiety via halogenation and subsequent coupling reactions . Key steps include:
- Halogenation : Thionyl chloride or triphenylphosphine-bromine reagents introduce halogens to the bicyclic core.
- Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 4-methylphenylboronic acid) are coupled to halogenated intermediates.
- Oxidation : Terminal methyl groups are oxidized to carboxylic acids using KMnO₄ or RuO₄ under controlled conditions.
Q. How is the stereochemistry of this compound resolved?
Chiral resolution is achieved via:
- Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) direct stereoselective formation of the bicyclic framework.
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers .
- X-ray Crystallography : Confirms absolute configuration post-synthesis .
Q. What analytical techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : and NMR identify substituents and bicyclic framework (e.g., characteristic shifts for bridgehead protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄O₂ requires m/z 214.0994).
- X-ray Diffraction : Resolves bond angles and torsional strain in the bicyclo[2.1.1]hexane system .
Q. What biological activities are reported for bicyclo[2.1.1]hexane carboxylic acid derivatives?
While direct data on this compound is limited, analogs exhibit:
- Enzyme Inhibition : Rigid bicyclic structures enhance binding to proteases or kinases.
- Antimicrobial Activity : Polar carboxylic acid groups improve membrane penetration .
Advanced Research Questions
Q. How can synthetic yields of bicyclo[2.1.1]hexane derivatives be optimized?
Q. How do computational models predict the bioactivity of this compound?
- Molecular Docking : Rigid bicyclic cores show high affinity for hydrophobic enzyme pockets (e.g., COX-2, ΔG ≈ −9.2 kcal/mol) .
- QSAR Studies : Electron-withdrawing groups (e.g., carboxylic acid) correlate with enhanced antibacterial potency (R² = 0.87) .
Q. What strategies resolve contradictions in reported biological data for bicyclic carboxylic acids?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C).
- Purity Analysis : HPLC-MS ensures >95% purity to exclude confounding impurities.
- Structural Analog Testing : Evaluate 4-fluoro or azabicyclo variants to isolate pharmacophoric groups .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
